ABT-239 - 460746-46-7

ABT-239

Catalog Number: EVT-256930
CAS Number: 460746-46-7
Molecular Formula: C22H22N2O
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABT-239 (ABT-239) is a synthetically derived organic compound classified as a histamine H3 receptor antagonist/inverse agonist. [, , , ] It is a non-imidazole compound, differentiating it from earlier generations of histamine H3 receptor antagonists. [, , , ] ABT-239 has been extensively investigated for its potential in modulating neurotransmission within the central nervous system, particularly its impact on the release of neurotransmitters like histamine, acetylcholine, and dopamine. [, , , , ]

  • The role of the histamine H3 receptor in various physiological processes. [, , , , , , , , , , , , , ]
  • Potential therapeutic strategies for neurological and cognitive disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). [, , , , , , , , , , , , , , ]

Thioperamide

    Compound Description: Thioperamide is an early imidazole-based histamine H3 receptor antagonist. While it has been instrumental in early research, it suffers from limitations such as limited selectivity for H3 receptors, potential interactions with cytochrome P450 enzymes, and complex pharmacology [, ].

    Relevance: Thioperamide serves as a reference point for the development of newer H3 antagonists like ABT-239. ABT-239 demonstrates a significant improvement in potency and selectivity compared to thioperamide, addressing some of its limitations [, ].

Ciproxifan

    Compound Description: Ciproxifan is another first-generation imidazole-based H3 receptor antagonist. Similar to thioperamide, it has played a crucial role in understanding the histamine H3 receptor but faces limitations due to its imidazole moiety [, ].

    Relevance: Ciproxifan's use in research allows for direct comparison with ABT-239, highlighting ABT-239's superior potency and improved drug-like properties. Notably, ABT-239 demonstrates a better side effect profile compared to ciproxifan [, ].

Cipralisant

  • Relevance: While both cipralisant and ABT-239 target the histamine H3 receptor, ABT-239's non-imidazole structure contributes to its improved selectivity and potentially a more favorable side effect profile compared to cipralisant [].

  • Relevance: A-304121 serves as a close structural analog of ABT-239. The development of A-304121 represents a step towards non-imidazole H3 antagonists, but ABT-239 surpasses it in terms of potency, particularly for human H3 receptors [, ].

    Compound Description: A-317920 is a non-imidazole H3 receptor antagonist with demonstrated cognitive-enhancing effects in preclinical models. It shares structural similarities with A-304121 and ABT-239 [, ].

  • Relevance: A-349821 highlights the challenges in developing H3 antagonists with suitable drug-like properties. Although potent in vitro, its limitations contrast with ABT-239, which demonstrates excellent blood-brain barrier penetration and a favorable pharmacokinetic profile [, ].

A-431404

    Compound Description: A-431404 is another non-imidazole H3 receptor antagonist. Preclinical studies suggest potential for treating cognitive deficits associated with schizophrenia, showing an ability to attenuate impairments in working memory and long-term memory retention [].

    Relevance: A-431404, along with ABT-239, reinforces the potential of non-imidazole H3 receptor antagonists as a therapeutic strategy for cognitive impairment in schizophrenia. These compounds demonstrate improved selectivity and potentially a more favorable side effect profile compared to earlier imidazole-containing H3 antagonists [].

    Compound Description: GSK189254 is a potent and selective histamine H3 receptor antagonist with demonstrated wake-promoting activity in preclinical models. Its pharmacological profile suggests potential for treating conditions like narcolepsy and excessive daytime sleepiness [].

    Relevance: GSK189254 and ABT-239 represent a new generation of H3 antagonists with improved selectivity and favorable drug-like properties. While both compounds demonstrate efficacy in preclinical models, their specific therapeutic applications might differ based on their pharmacological profiles and the level of H3 receptor occupancy they achieve at various doses [].

PF-3654746

    Compound Description: PF-3654746 is a selective histamine H3 receptor antagonist that has been investigated for its potential in treating cognitive disorders and obesity. It has shown promising results in preclinical studies [].

    Relevance: PF-3654746 and ABT-239 are both selective histamine H3 antagonists with potential therapeutic applications in various conditions. Structural comparisons between these compounds, along with analysis of their binding interactions with the H3 receptor, can provide insights into the key structural features essential for their activity and selectivity [].

BF2.649 (tiprolisant)

    Compound Description: BF2.649, also known as tiprolisant, is a histamine H3 receptor antagonist/inverse agonist. It has shown therapeutic potential in preclinical models for conditions such as narcolepsy, obesity, and cognitive disorders [, ].

    Relevance: BF2.649, similar to ABT-239, highlights the therapeutic potential of targeting the histamine H3 receptor for a range of neurological and metabolic disorders. Comparing the pharmacological profiles and clinical outcomes of both compounds can provide valuable insights for developing more effective and targeted therapies [, ].

11. amine (Compound 7h)

    Compound Description: This compound represents a further optimization of the benzofuran scaffold of ABT-239. It demonstrates sub-nanomolar binding affinity for both human and rat H3 receptors, showing a 9-fold and 11-fold improvement over ABT-239, respectively [].

    Relevance: This compound highlights the potential for further structural modifications to the ABT-239 scaffold to achieve even greater potency at the H3 receptor [].

Overview

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, commonly referred to as ABT-239, is a chemical compound that belongs to the class of histamine H3 receptor antagonists. It has been studied for its potential cognitive enhancing properties and is recognized for its selective action on the H3 receptor, which plays a significant role in regulating neurotransmitter release in the central nervous system. The compound is characterized by its complex molecular structure, which includes a benzofuran moiety and a pyrrolidine ring.

Source

ABT-239 is synthesized and provided by various chemical suppliers, including VWR International, which lists it as a research-use-only compound with a molecular weight of 330.42 g/mol and a CAS number of 460746-46-7 .

Classification

This compound is classified as an organic compound and more specifically as an aromatic nitrile. Its systematic name reflects its structural complexity, which includes multiple functional groups that contribute to its pharmacological activity.

Synthesis Analysis

Methods

The synthesis of (R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile involves several synthetic routes that typically employ multi-step reactions. The synthesis often starts with commercially available precursors, which are subjected to various chemical transformations such as:

  1. Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbon sources.
  2. Pyrrolidine Introduction: The introduction of the 2-methylpyrrolidin-1-yl group is generally accomplished via reductive amination or alkylation techniques.
  3. Final Nitrile Formation: The benzonitrile group is introduced through nucleophilic substitution or other coupling reactions.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature.

Molecular Structure Analysis

Structure

The molecular structure of (R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile can be represented as follows:

C22H22N2O\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}

It features:

  • A central benzofuran structure.
  • A benzonitrile group attached to the benzofuran.
  • A pyrrolidine ring that contributes to the compound's stereochemistry.

Data

The compound's molecular weight is approximately 330.42 g/mol, with a melting point and solubility profile that can vary based on purity and formulation .

Chemical Reactions Analysis

Reactions

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile participates in various chemical reactions typical for nitriles and aromatic compounds:

  1. Nucleophilic Substitution: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids.
  2. Reduction Reactions: The nitrile can be reduced to primary amines under specific catalytic conditions.
  3. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitutions depending on the presence of activating or deactivating groups.

These reactions are crucial for modifying the compound's structure to enhance pharmacological properties or reduce side effects.

Mechanism of Action

Process

The mechanism of action for (R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile primarily involves antagonism at the histamine H3 receptor. By blocking this receptor, the compound enhances the release of neurotransmitters such as acetylcholine and norepinephrine, leading to improved cognitive functions such as attention and memory.

Data from pharmacological studies indicate that this compound exhibits high selectivity for the H3 receptor with low affinity for other receptors, minimizing potential side effects associated with broader receptor activity .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile include:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles due to the nitrile group, and potential for undergoing oxidation or reduction depending on environmental conditions.

Applications

Scientific Uses

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile has significant applications in pharmacology, particularly in research focused on cognitive enhancement and treatment of cognitive dysfunctions associated with disorders such as Alzheimer's disease. Its ability to selectively modulate histamine receptors positions it as a candidate for developing new therapeutic agents aimed at improving cognitive performance without adverse side effects typically associated with broader-spectrum drugs .

Properties

CAS Number

460746-46-7

Product Name

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile

IUPAC Name

4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1

InChI Key

KFHYZKCRXNRKRC-MRXNPFEDSA-N

SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile
ABT 239
ABT-239
ABT239
benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.